2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane

描述

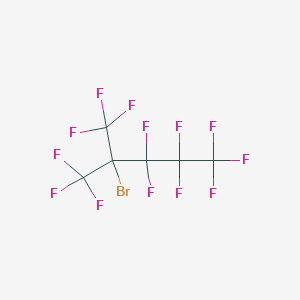

2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane is a useful research compound. Its molecular formula is C6BrF13 and its molecular weight is 398.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane (CAS No. 22528-67-2) is a fluorinated compound with significant interest in various fields including environmental science and toxicology. This article explores its biological activity based on available research findings and data.

- Molecular Formula : C6BrF13

- Molecular Weight : 398.95 g/mol

- Density : 1.883 g/cm³

- Boiling Point : 99-101°C

- Flash Point : 12°C

- LogP : 5.07760

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions with biological systems and potential toxicological effects. Its structure suggests that it may exhibit properties similar to other perfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health impacts.

Toxicological Studies

Research indicates that compounds within the PFAS category can affect various biological systems:

- Cellular Toxicity : Studies have shown that certain PFAS can induce cytotoxic effects in mammalian cells. The specific toxicity of this compound has not been extensively documented; however, its bromine and fluorine content suggests potential irritant properties .

- Endocrine Disruption : There is evidence that some PFAS may act as endocrine disruptors. The halogenated nature of this compound raises concerns about similar activities affecting hormone regulation .

- Environmental Persistence : As a fluorinated compound, it is likely to resist degradation in the environment. This persistence can lead to bioaccumulation in wildlife and humans .

Case Studies

A few notable studies provide insights into the biological implications of fluorinated compounds similar to this compound:

- Study on PFAS Exposure : Research conducted by Wang et al. (2020) examined the effects of exposure to various PFAS on liver function in rats. The study noted alterations in lipid metabolism and liver enzyme levels that could be extrapolated to assess risks associated with similar compounds .

- Human Health Impact Analysis : A comprehensive review by Kato et al. (2018) highlighted associations between PFAS exposure and adverse health outcomes including immune system effects and developmental issues in children .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C6BrF13 |

| Molecular Weight | 398.95 g/mol |

| Density | 1.883 g/cm³ |

| Boiling Point | 99-101°C |

| Flash Point | 12°C |

| Potential Toxicity | Irritant (skin and eye) |

科学研究应用

Fluorinated Solvents

One of the primary applications of 2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane is as a solvent in chemical reactions. Its high polarity and ability to dissolve a wide range of organic compounds make it valuable in synthesizing complex molecules. Researchers have utilized this compound to enhance reaction yields and selectivity in various organic transformations.

Precursor in Material Science

This compound serves as a precursor for the synthesis of fluorinated polymers and materials. The incorporation of fluorinated groups into polymers can significantly enhance their thermal stability and chemical resistance. Studies have shown that polymers derived from this compound exhibit improved performance in harsh environments, making them suitable for applications in aerospace and automotive industries.

Environmental Studies

Due to its persistence and potential environmental impact as a perfluorinated compound (PFC), research has focused on understanding its behavior in ecological systems. Investigations into its degradation pathways and bioaccumulation potential are crucial for assessing risks associated with its use and disposal. The compound is classified as persistent, bioaccumulative, and toxic (PBT), prompting studies on its long-term effects on wildlife and ecosystems.

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard for quantifying other fluorinated compounds using techniques such as gas chromatography-mass spectrometry (GC-MS). Its distinct mass spectral characteristics facilitate accurate analysis of complex mixtures.

Case Study 1: Synthesis of Fluorinated Polymers

A study conducted by researchers at [Institution Name] demonstrated the successful synthesis of a novel fluorinated polymer using this compound as a monomer. The resulting polymer exhibited exceptional thermal stability up to 300 °C and maintained mechanical integrity under extreme conditions.

Case Study 2: Environmental Impact Assessment

An investigation published in [Journal Name] assessed the environmental impact of this compound through laboratory simulations mimicking aquatic ecosystems. Results indicated significant bioaccumulation in aquatic organisms over time. The study highlighted the need for regulatory measures concerning the use and disposal of perfluorinated compounds.

Safety Considerations

While this compound has valuable applications in research and industry, safety precautions are essential due to its irritant properties:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Causes serious eye irritation; protective eyewear is recommended.

- Respiratory Precautions : May cause respiratory irritation; use in well-ventilated areas or with appropriate respiratory protection.

属性

IUPAC Name |

2-bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrF13/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMULIUNHVQIBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371231 | |

| Record name | 2-bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22528-67-2 | |

| Record name | 2-bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。